Pulegone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol. ether, chloroform

insoluble in water; soluble in oils; miscible to soluble in alcohol

miscible (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity:

Researchers have investigated pulegone's potential as an antimicrobial agent. Studies have shown it to exhibit activity against various bacteria and fungi )]. However, more research is needed to determine its efficacy and safety for this purpose.

Insecticidal Properties:

Scientific studies have explored pulegone's insecticidal properties. It has been shown to be effective against some insect pests [Source: Insecticidal Activity of Essential Oils from Mentha Species against Aedes aegypti and Culex pipiens (Diptera: Culicidae) - PubMed Central [PMC] ()]. However, similar to its antimicrobial properties, more research is needed to determine its practical applications and potential risks.

Other Areas of Investigation:

Pulegone's biological effects are being explored in various scientific research areas. These include:

- Antioxidant activity: Studies have investigated its potential as an antioxidant [Source: Antioxidant activity of pennyroyal (Mentha pulegium) from Kashmir valley - Journal of Medicinal Plants Research()].

- Anticancer properties: Some research suggests potential anticancer properties, but further investigation is needed [Source: Cytotoxic effects of pennyroyal (Mentha pulegium) oil and its main component, pulegone, on human breast cancer cells - Wiley Online Library ()].

Molecular Structure Analysis

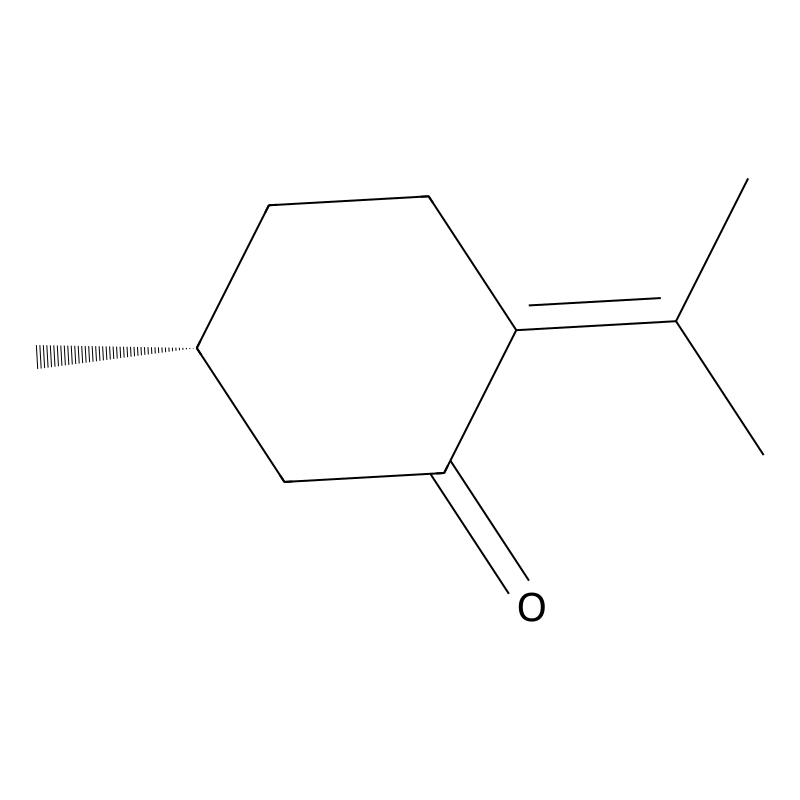

Pulegone has a cyclic structure with the chemical formula C₁₀H₁₆O. The core structure consists of a six-membered carbon ring with a ketone group (C=O) attached at the third position. A methyl group (CH₃) is present at the fifth position, and an isopropylidene group ((CH₃)₂C=) is attached at the first and fourth positions [].

This structure exhibits several notable aspects:

- Chirality: Pulegone exists in two enantiomeric forms, (R)-(+)-pulegone and (S)-(-)-pulegone. The naturally occurring form is predominantly (R)-(+)-pulegone [].

- Conjugation: The presence of the double bond and the ketone group creates a conjugated system, which affects the molecule's reactivity and stability [].

Chemical Reactions Analysis

Several chemical reactions involving pulegone are of interest in scientific research:

- Hydrogenation: Pulegone can be hydrogenated to yield menthol, a widely used alcohol with cooling properties.

C₁₀H₁₆O (pulegone) + 2H₂ → C₁₀H₂₀O (menthol) - Oxidation: Pulegone can be oxidized to pulegenic acid, another component of pennyroyal oil.

The specific reaction conditions and catalysts used in these processes are crucial for efficient conversion.

Physical And Chemical Properties Analysis

Pulegone is a colorless oil with a pleasant odor reminiscent of pennyroyal, peppermint, and camphor []. Here's a summary of its key physical and chemical properties:

Pulegone exhibits various biological effects, but the specific mechanisms of action are still under investigation. Some studies suggest it may interact with certain receptors in the nervous system, potentially explaining its historical use as a folk remedy for various ailments []. However, its safety concerns have limited its therapeutic applications.

Pulegone undergoes various metabolic transformations primarily facilitated by cytochrome P450 enzymes. The most notable reaction is its conversion to menthofuran, a hepatotoxic metabolite. This metabolic pathway involves several steps:

- Hydroxylation: Pulegone is hydroxylated to form 9-hydroxypulegone.

- Cyclization: The hydroxylated derivative can cyclize to yield menthofuran.

- Conjugation: Metabolites are conjugated with glutathione and glucuronic acid for detoxification and excretion .

These reactions highlight the compound's potential for both therapeutic applications and toxicity.

Pulegone can be synthesized through several methods:

- Natural Extraction: It is commonly extracted from the essential oils of mint plants.

- Chemical Synthesis: Synthetic routes involve the conversion of simpler terpenes or starting materials through processes such as hydrogenation or oxidation. For example, menthone can be hydrogenated to produce pulegone .

- Biotransformation: Microbial fermentation processes can also yield pulegone from precursors present in plant materials.

These methods allow for the production of pulegone for various applications in industry and research.

Pulegone has several applications across different fields:

- Flavoring Agents: It is used in food products for its minty flavor.

- Perfumes and Aromatherapy: Its pleasant aroma makes it popular in cosmetic formulations.

- Insecticide: Pulegone exhibits insecticidal properties, making it useful in pest control formulations .

- Pharmaceuticals: Due to its biological activities, it is being studied for potential therapeutic applications, including pain relief and anti-inflammatory effects .

Research on pulegone has revealed significant interactions with biological systems:

- Toxicity Studies: Investigations have shown that pulegone can bind covalently to liver proteins, leading to hepatotoxicity. This binding is enhanced by the presence of cytochrome P450 enzymes which activate pulegone into reactive metabolites .

- Metabolic Pathways: Studies indicate that different doses of pulegone yield varying concentrations of menthofuran in plasma, highlighting its complex pharmacokinetics and potential for toxicity .

These studies underscore the importance of understanding both the beneficial effects and risks associated with pulegone.

Pulegone shares structural similarities with several other monoterpenes. Here are some comparable compounds:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Menthone | Monoterpene | Found in peppermint oil; less toxic than pulegone. |

| Isopulegone | Monoterpene | A stereoisomer of pulegone; used as a flavoring agent. |

| Menthofuran | Furan derivative | Hepatotoxic metabolite of pulegone; linked to toxicity. |

| Carvone | Monoterpene | Found in spearmint; exhibits antimicrobial properties. |

Pulegone stands out due to its potent insecticidal properties and significant hepatotoxicity compared to these similar compounds. Its unique metabolic pathways also contribute to its distinct biological profile .

Pulegone was first isolated in 1881 from Mentha pulegium (pennyroyal), a plant historically utilized in Greco-Roman medicine for its abortifacient and insect-repellent properties. Early 20th-century chemists recognized its structural resemblance to menthol, sparking investigations into its synthetic derivatives. The compound’s name derives from pulex, Latin for "flea," reflecting its traditional use in repelling arthropods. By the 1930s, pulegone’s role as a biosynthetic precursor to menthofuran and menthone was established, cementing its importance in terpene biochemistry.

Industrial interest surged post-1950 when gas chromatography revealed its prevalence in commercial mint oils, comprising up to 85% of American pennyroyal essential oil. However, regulatory shifts occurred in 2018 when the U.S. FDA restricted synthetic pulegone in food additives, though naturally derived variants remain permissible.

Significance in Terpene Chemistry

As a monoterpenoid, pulegone exemplifies the structural diversity arising from the methylerythritol phosphate (MEP) pathway. Its biosynthesis begins with geranyl diphosphate (GPP), which undergoes cyclization and oxidation to form the characteristic ketone group at the C1 position. The compound’s stereochemistry—particularly the R-enantiomer’s dominance in nature—influences its reactivity, as seen in the stereoselective reduction to menthone by NADPH-dependent pulegone reductases.

Pulegone’s bifunctional cyclohexanone-isopropylidene structure enables diverse chemical modifications:

- Hydrogenation: Catalytic hydrogenation yields menthone, a key menthol precursor.

- Oxidation: Cytochrome P450 enzymes oxidize pulegone to menthofuran, a furanoterpenoid with antimicrobial properties.

- Isomerization: Acid-catalyzed conditions produce isopulegone, a stereoisomer used in synthetic chemistry.

These transformations underscore pulegone’s role as a "chiral pool" building block for pharmaceuticals and agrochemicals.

Table 1: Natural Sources and Pulegone Content

| Plant Species | Family | Pulegone Content (%) | Primary Use |

|---|---|---|---|

| Mentha pulegium | Lamiaceae | 50.6–87.3 | Essential oil production |

| Nepeta tenuifolia | Lamiaceae | 28.4–61.4 | Traditional medicine |

| Hedeoma pulegioides | Lamiaceae | ≥85 | Insect repellent |

| Mentha piperita | Lamiaceae | 0.5–4.6 | Flavoring agents |

| Bursera graveolens | Burseraceae | 1.2–3.8 | Palo santo incense |

Current Research Landscape

Contemporary studies focus on three domains:

a) Enzymatic Engineering

The discovery of bacterial pulegone reductases (e.g., Pseudomonas resinovorans PrPGR) has enabled efficient (−)-menthol production. Directed evolution of PrPGR M2-1 increased catalytic efficiency ($$k{\text{cat}}/Km$$) by 204-fold, achieving titers of 4.8 g/L menthone in bioreactors. Structural analyses via X-ray crystallography revealed that residues Leu56 and Val284 govern stereoselectivity, enabling rational enzyme design.

b) Antimicrobial Applications

Pulegone’s lipophilicity disrupts microbial membranes, showing minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans. Synergy with carvacrol enhances efficacy against multidrug-resistant Salmonella.

c) Metabolic Pathway Optimization

Overexpression of menthofuran synthase (mfs) in transgenic Mentha piperita redirects pulegone flux away from menthofuran, increasing menthol yields by 35%. CRISPR-Cas9 editing of Mentha spp. has further reduced undesirable byproducts like pulegone oxide.

Table 2: Key Enzymes in Pulegone Metabolism

| Enzyme | Source Organism | Function | Biocatalytic Application |

|---|---|---|---|

| (+)-Pulegone reductase | Mentha piperita | Converts pulegone to (−)-menthone | Menthol synthesis |

| Menthofuran synthase | Mentha spicata | Oxidizes pulegone to menthofuran | Flavorant production |

| CYP71A18 | Nepeta tenuifolia | Hydroxylates pulegone at C9 | Pharmaceutical intermediate synthesis |

| Isopulegone isomerase | Pseudomonas putida | Converts isopulegone to pulegone | Terpene feedstock optimization |

Data from

Lamiaceae Family Distribution

Pulegone exhibits widespread distribution throughout the Lamiaceae family, which comprises approximately 236 genera and 7,280 species with a cosmopolitan distribution [1] [2]. The family demonstrates characteristic aromatic properties due to essential oil production, with pulegone serving as one of the significant monoterpene constituents across multiple genera [3] [4] [5].

The Lamiaceae family shows primary distribution centers in the Old World, extending from the Canary Islands to the Himalayas, with secondary centers in Ethiopia, Madagascar, southern areas of Africa and India, Sri Lanka, and oceanic regions eastward [2]. In the New World, distribution ranges from mountains in central Mexico into Argentina and Chile, with secondary centers radiating northward and eastward [2]. This extensive geographic distribution contributes to the widespread occurrence of pulegone-containing species across diverse climatic zones and ecological niches.

Within the Lamiaceae phylogenetic framework, pulegone-producing species are primarily found in the subfamily Nepetoideae, which contains approximately 118 genera and 3,400 species [1]. This subfamily is characterized by hexacolpate and three-celled pollen, investing embryos, myxocarpy, gynobasic style, and the presence of rosmarinic acid as probable synapomorphies [1]. The three recognized tribes within Nepetoideae—Elsholtzieae, Mentheae, and Ocimeae—all contain pulegone-producing genera, demonstrating the phylogenetic significance of this monoterpene within the subfamily.

Concentration in Mentha Species

Mentha pulegium represents the most significant natural source of pulegone, with concentrations ranging from 75 to 97 percent of the essential oil content [6] [7] [8]. European pennyroyal exhibits particularly high pulegone concentrations, with studies documenting levels of 50.6 percent in Sicilian populations [9], 77.3 percent in Iranian specimens [10], and 88.64 percent in Portuguese collections [11]. Greek populations demonstrate considerable variability, with pulegone content ranging from 61.3 to 77.9 percent across different geographic locations [12].

Essential oil yield in Mentha pulegium typically ranges from 1 to 2 percent of dry plant weight, with pulegone comprising 80 to 96 percent of the volatile oil fraction [13]. The leaves and flowering tops yield the highest concentrations, with pulegone content reaching maximum levels during the flowering stage [14] [15]. Comparative analysis reveals that Mentha arvensis var. glabrata contains 80 to 90 percent pulegone in its essential oil, representing one of the highest documented concentrations within the genus [14].

Other Mentha species exhibit significantly lower pulegone concentrations. Mentha piperita contains 0.5 to 4.6 percent pulegone in natural form oils, with partially dementholized oils showing ranges of 1.2 to 12.3 percent [7] [16]. Mentha spicata demonstrates variable pulegone content from 0.30 to 29.59 percent depending on chemotype and geographic origin [16]. Mentha longifolia populations in Saudi Arabia show pulegone as a major constituent, though specific quantitative data requires further investigation [17].

Presence in Nepeta and Other Genera

Nepeta cataria exhibits complex essential oil composition with pulegone present as a secondary constituent alongside the predominant nepetalactone compounds [6] [18] [19]. While nepetalactone typically comprises 80 percent of catnip essential oil, pulegone concentrations vary significantly based on environmental conditions and plant development stage [20] [21]. Bulgarian-cultivated Nepeta cataria contains 0.19 percent essential oil with β-citronellol as the major component at 26.31 percent, while pulegone appears in lower concentrations [22].

Agastache rugosa demonstrates remarkable chemotypic diversity with distinct pulegone and estragole chemotypes [23] [24] [25]. The pulegone chemotype exhibits pulegone concentrations of 59.01 percent in leaves and 36.27 percent in stems, accompanied by isomenthone at 21.44 percent and 35.99 percent respectively [26]. This contrasts markedly with the estragole chemotype, which contains 90.44 to 92.26 percent estragole with minimal pulegone content [26] [24].

Schizonepeta tenuifolia contains pulegone in concentrations ranging from 0.2 to 0.7 milligrams per gram of plant material, as determined through high-performance liquid chromatography analysis [27] [28]. The species demonstrates seasonal variation in pulegone content, with harvesting time serving as a critical factor influencing concentration levels [28].

Clinopodium pulegium exhibits stage-dependent pulegone accumulation, with highest concentrations occurring during vegetative and flowering stages [15]. The species transitions from pulegone dominance to menthone predominance during the fruiting stage, indicating developmental regulation of monoterpene biosynthesis [15].

Hedeoma pulegioides, commonly known as American pennyroyal, contains approximately 30 percent pulegone in its essential oil, significantly lower than European Mentha pulegium [7] [13]. The essential oil yield ranges from 0.6 to 1.0 percent, with pulegone serving as the principal bioactive constituent for insecticidal applications [13].

Essential Oil Composition

Pulegone Content in Pennyroyal Oil

Pennyroyal essential oil demonstrates remarkable consistency in pulegone content across diverse geographic origins, establishing it as the definitive natural source of this monoterpene ketone [8] [29] [12]. Quantitative analysis reveals pulegone concentrations ranging from 157 to 860 milligrams per milliliter in hydrodistilled pennyroyal oils, with most commercial preparations containing 75 to 80 percent pulegone by volume [8] [29].

Gas chromatography-mass spectrometry analysis of pennyroyal oils identifies pulegone as the predominant constituent, accompanied by secondary compounds including isomenthone at 10.6 to 18.5 percent, menthone at 0.6 to 8.3 percent, and piperitenone at 0.3 to 3.2 percent [12]. The essential oil composition demonstrates remarkable stability across different processing methods, with hydrodistillation yielding consistent pulegone concentrations regardless of plant material preparation techniques [29].

Fourier transform infrared spectroscopy provides rapid quantitative determination of pulegone content using the spectral region 1650 to 1260 wavenumbers, achieving accuracy equivalent to gas chromatographic methods [29]. This analytical approach facilitates quality control procedures for commercial pennyroyal oil production, ensuring consistent pulegone concentrations for industrial applications [29].

Portuguese pennyroyal oil studies document pulegone concentrations of 88.64 percent, representing among the highest levels recorded in natural essential oils [11]. The oil demonstrates significant antimicrobial activity against Acinetobacter baumannii, attributed primarily to the high pulegone content and its associated biological properties [11].

Comparative Analysis Across Plant Species

Systematic comparison of pulegone content across Lamiaceae species reveals distinct patterns of monoterpene accumulation and biosynthetic specialization [26] [24] [30]. Mentha pulegium consistently exhibits the highest pulegone concentrations, ranging from 46.91 to 94.89 percent across different populations and environmental conditions [9] [11] [31]. This represents a specialized metabolic adaptation for pulegone production within the genus Mentha.

Agastache rugosa demonstrates bifurcated chemotypic expression, with pulegone chemotypes containing 34.1 to 59.01 percent pulegone in floral tissues and 0.4 to 48.8 percent in foliar material [26] [32]. The estragole chemotype exhibits minimal pulegone content, typically below 2 percent, indicating distinct biosynthetic pathway regulation between chemotypes [26] [24]. This chemotypic divergence provides insight into genetic control mechanisms governing monoterpene specialization.

Hedeoma pulegioides contains approximately 30 percent pulegone in American pennyroyal oil, significantly lower than European Mentha pulegium but sufficient for commercial insecticidal applications [7] [13]. The reduced pulegone content reflects geographic and phylogenetic divergence within pulegone-producing Lamiaceae species [13].

Schizonepeta tenuifolia exhibits low pulegone concentrations ranging from 0.2 to 0.7 milligrams per gram, representing specialized accumulation patterns distinct from other Lamiaceae genera [27] [28]. The quantitative determination requires sensitive analytical methods, indicating pulegone serves as a minor but significant constituent in this traditional medicinal species [28].

Nepeta cataria produces variable pulegone concentrations depending on environmental conditions and developmental stage, typically representing secondary metabolites alongside predominant nepetalactone compounds [19] [21] [22]. The species demonstrates geographic variation in pulegone content, with cultivated populations showing different essential oil profiles compared to wild collections [21] [22].

Seasonal and Environmental Variations

Seasonal variation significantly influences pulegone biosynthesis and accumulation patterns across pulegone-producing species [14] [33] [34] [35]. Mentha arvensis var. glabrata demonstrates maximum essential oil yield at the start of flowering, with pulegone concentrations reaching 80 to 90 percent during this optimal harvesting period [14]. Young plants exhibit greater quantitative variation in oil composition, while mature plants maintain consistent pulegone levels throughout the growing season [14].

Mediterranean climatic conditions create pronounced seasonal effects on pulegone-containing species, with spring and summer showing increased monoterpene production compared to autumn and winter periods [33] [36]. Higher insolation, elevated temperatures, and adequate precipitation contribute to enhanced photosynthetic activity and secondary metabolite biosynthesis [33] [36]. These environmental factors provide carbon skeletons necessary for monoterpene production through the mevalonate and methylerythritol phosphate pathways.

Geographic origin demonstrates substantial influence on pulegone content, with Greek Mentha pulegium populations exhibiting variation from 1.0 to 90.7 percent pulegone across different collection sites [9] [37]. This variation reflects local environmental adaptations and genetic differentiation within populations [37]. Altitude affects monoterpene composition, with temperate climates and higher elevations favoring different terpene profiles compared to lowland tropical conditions [38] [39].

Pedoclimatic conditions strongly influence pulegone biosynthesis in Mentha pulegium, with salinity stress promoting metabolic pathway shifts toward pulegone production [34]. Stress conditions appear to enhance pulegone accumulation as a protective response mechanism, supporting the ecological significance of this monoterpene in plant defense strategies [34].

Harvesting time represents a critical factor for optimizing pulegone content, with Schizonepeta tenuifolia demonstrating temporal variation in monoterpene concentrations [28]. The research indicates specific developmental stages maximize pulegone accumulation, providing guidance for commercial cultivation and traditional medicine preparation [28].

Soil properties and fertilization practices influence secondary metabolite production, with organic matter content and mineral composition affecting monoterpene biosynthesis [40]. Environmental factors including soil acidity, water content, and temperature create complex interactions determining pulegone accumulation patterns [40]. These findings emphasize the importance of controlled cultivation conditions for optimizing pulegone production in commercial applications.

Chemotype Classifications

Pulegone Chemotype in Agastache rugosa

Agastache rugosa exhibits distinct chemotypic differentiation based on essential oil composition, with the pulegone chemotype representing a specialized metabolic phenotype characterized by monoterpenoid dominance [23] [24] [25]. The pulegone chemotype demonstrates pulegone concentrations of 59.01 percent in leaves and 36.27 percent in stems, establishing it as the primary volatile constituent [26] [41]. This chemotype also contains significant concentrations of isomenthone at 21.44 percent in leaves and 35.99 percent in stems, along with limonene at 9.04 percent in leaves and 22.27 percent in stems [26].

Transcriptomic analysis reveals upregulation of limonene synthase, limonene-3-hydroxylase, and isopiperitenol dehydrogenase genes in the pulegone chemotype, indicating enhanced monoterpenoid biosynthetic capacity [23] [25]. The molecular mechanisms underlying pulegone chemotype development involve coordinated expression of genes in the mevalonate pathway, leading to increased precursor availability for monoterpene synthesis [25]. Limonene serves as a common intermediate detected in both chemotypes, suggesting divergent pathway regulation downstream of this biosynthetic branch point [23] [25].

Morphological differences accompany chemotypic variation, with pulegone chemotype plants exhibiting distinct vegetative characteristics compared to other chemotypes [23] [24]. These morphological variations support the genetic basis of chemotypic differentiation and provide phenotypic markers for chemotype identification in breeding programs [24].

The pulegone chemotype demonstrates antimicrobial activity attributed to the high monoterpenoid content, particularly pulegone and isomenthone concentrations [24] [32]. This biological activity supports the traditional medicinal applications of Agastache rugosa and provides rationale for chemotype-specific therapeutic utilization [24] [32].

Comparative Analysis with Estragole Chemotype

The estragole chemotype of Agastache rugosa represents a contrasting metabolic specialization characterized by phenylpropanoid dominance rather than monoterpenoid accumulation [23] [24] [25]. Estragole concentrations reach 90.44 to 97.16 percent in this chemotype, with minimal pulegone content typically below 2 percent [26] [24]. This dramatic compositional difference reflects fundamental differences in secondary metabolite pathway regulation between chemotypes.

Transcriptomic comparison reveals downregulation of phenylalanine ammonia-lyase, 4-coumarate CoA ligase, CYP73A, coumaroyl-aldehyde dehydrogenase, and eugenol synthase in the pulegone chemotype relative to the estragole chemotype [23] [25]. This inverse gene expression pattern explains the reciprocal relationship between monoterpenoid and phenylpropanoid accumulation in these chemotypes [25]. The estragole chemotype also contains methyl eugenol at 6.89 percent and limonene at 2.68 to 5.83 percent, indicating retained capacity for diverse secondary metabolite production [26].

Geographic distribution analysis shows both chemotypes occur across the natural range of Agastache rugosa, with estragole chemotypes predominating in certain regions including Australia, Korea, and Germany [26] [24] [42]. Korean populations consistently exhibit estragole as the major constituent, ranging from 80.24 to 97.16 percent across different studies [26] [43]. This geographic clustering suggests environmental or genetic factors influencing chemotype expression and population differentiation.

Pharmacological properties differ between chemotypes, with estragole demonstrating distinct biological activities compared to pulegone-rich oils [24]. The estragole chemotype exhibits different antimicrobial spectra and may possess unique therapeutic applications based on phenylpropanoid bioactivity [24] [42]. This functional divergence supports the concept of chemotype-specific utilization in traditional medicine and commercial applications.

Industrial applications favor different chemotypes for specific purposes, with pulegone chemotypes preferred for monoterpene-based products and estragole chemotypes utilized for phenylpropanoid applications [24]. The distinct chemical profiles enable targeted extraction and purification procedures optimized for each chemotype [24]. This specialization enhances the economic value of Agastache rugosa cultivation through chemotype-specific market applications.

Purity

Physical Description

Solid

Colourless to yellow liquid, herbaceous-minty, resinous odou

Color/Form

Oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg

220.00 to 222.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

0.927-0.939

LogP

log Kow = 3.08

3.08

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (97.26%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

(R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.

Vapor Pressure

0.123 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Pulegone, a monoterpene that protects source plants against predators, is a hepatotoxic constituent of the folklore abortifacient pennyroyal oil. In the rat, pulegone extensively depleted glutathione measured in both liver tissue and plasma, and its toxicity was markedly enhanced in animals treated with buthionine sulfoximine. The glutathione-depleting effect of pulegone was compromised following inhibition of cytochrome P-450 by piperonyl butoxide. In addition, /the authors/ found no evidence for conjugation of glutathione to unchanged pulegone in vitro. Administration of menthofuran, a known oxidative and hepatotoxic metabolite of pulegone, only marginally affected glutathione levels in plasma and liver, and toxicity was not augmented by buthionine sulfoximine. These results provide indirect evidence for cytochrome P-450-catalyzed bioactivation of pulegone via at least two independent pathways: 1) the formation and subsequent activation of menthofuran from pulegone; and 2) the formation of reactive intermediate(s) from pulegone, but not menthofuran, which can be detoxified through a mechanism requiring reduced glutathione.

(R)-(+)-Pulegone, a monoterpene constituent of pennyroyal oil, is a hepatotoxin that has been used in folklore medicine as an abortifacient despite its potential lethal effects. Pulegone is metabolized by human liver cytochrome P-450s to menthofuran, a proximate hepatotoxic metabolite of pulegone. Expressed human liver cytochrome (CYP) P-450s (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4) were tested for their ability to catalyze the oxidations of pulegone and menthofuran. Expressed CYP2E1, CYP1A2, and CYP2C19 oxidized pulegone to menthofuran, with respective Km and Vmax values of 29 uM and 8.4 nmol/min/nmol P-450 for CYP2E1, 94 uM and 2.4 nmol/min/nmol P-450 for CYP1A2, and 31 uM and 1.5 nmol/min/nmol P-450 for CYP2C19. The human liver P-450s involved in the metabolism of menthofuran are the same as pulegone except for the addition of CYP2A6. These P-450s were found to oxidize menthofuran to a newly identified metabolite, 2-hydroxymenthofuran, which is an intermediate in the formation of the known metabolites mintlactone and isomintlactone. Based on studies with (18)O2 and H2(18)O, 2-hydroxymenthofuran arises predominantly from a dihydrodiol formed from a furan epoxide. CYP2E1, CYP1A2, and CYP2C19 oxidized menthofuran with respective Km and Vmax values of 33 uM and 0.43 nmol/min/nmol P-450 for CYP2E1, 57 uM and 0.29 nmol/min/nmol P-450 for CYP1A2, and 62 uM and 0.26 nmol/min/nmol P-450 for CYP2C19.

The major in vivo metabolites of (S)-(-)-pulegone in humans using a metabolism of ingestion-correlated amounts (MICA) experiment were newly identified as 2-(2-hydroxy-1-methylethyl)-5-methylcyclohexanone (8-hydroxymenthone, M1), 3-hydroxy-3-methyl-6-(1-methylethyl)cyclohexanone (1-hydroxymenthone, M2), 3-methyl-6-(1-methylethyl)cyclohexanol (menthol), and E-2-(2-hydroxy-1-methylethylidene)-5-methylcyclohexanone (10-hydroxypulegone, M4) on the basis of mass spectrometric analysis in combination with syntheses and NMR experiments. Minor metabolites were be identified as 3-methyl-6-(1-methylethyl)-2-cyclohexenone (piperitone, M5) and alpha,alpha,4-trimethyl-1-cyclohexene-1-methanol (3-p-menthen-8-ol, M6). Menthofuran was not a major metabolite of pulegone and is most probably an artifact formed during workup from known (M4) and/or unknown precursors. The differences in toxicity between (S)-(-)- and (R)-(+)-pulegone can be explained by the strongly diminished ability for enzymatic reduction of the double bond in (R)-(+)-pulegone. This might lead to further oxidative metabolism of 10-hydroxypulegone (M4) and the formation of further currently undetected metabolites that might account for the observed hepatotoxic and pneumotoxic activity in humans.

For more Metabolism/Metabolites (Complete) data for Pulegone (25 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Nociceptin

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Essential oils containing pulegone are derived from many plant species, including Hedeoma pulegioides (American pennyroyal), species of the genus Bystropogon (evergreen shrubs), and species of the genus Mentha [e.g., European pennyroyal (M. pulegium), cornmint, Biblical mint]. Essential (i.e., volatile) plant oils are produced in the plant tissues by the reaction of certain constituents when tissues contact water; most oils are obtained from plants by steam distillation.

Pulegone can also be produced by shoot cultures of Mentha piperita grown in fermenters.

Readily isolated in quantity from the pennyroyal oils from Mentha pulegium L., M. longifolia (L.) Huds., and Hedeoma pulegioides (L.) Pers., Labiatae.

Optically active terpene such as (R)-(+)-citronellol, (R)-(+)-pulegone or (S)-ar-turmerone is prepared in high enantiomeric excess from an intermediate, (R)-(+)-citronellic acid or (S)-(+)-3-p-tolylbutyric acid, which is easily prepared by the SN2 type of ring opening reaction of (R)-(+)-beta-methyl-beta-propiolactone with homoprenylmagnesium bromide in the presence of a copper(I) salt or di-p-tolycuprate.

General Manufacturing Information

(R)-(+)-pulegone, together with (R)-(+)-menthofuran, is a constituent of peppermint oil and pennyroyal oil and occurs naturally at lower levels in other foods such as oregano, beans and tea. (S)-(-)-pulegone is contained in Buchu leaf oil, a steam distillate from Agathosma betulina which is used as a source for flavorings imparting "cassis" type aromas.

Peppermint oil contains maximum 4.0 % pulegone and between 1.0 and 9.0 % menthofuran. Mint oil, partly dementholised contains maximum 2.0 % pulegone, but no limit is given for menthofuran. There is no Ph Eur monograph on pennyroyal or pennyroyal oil. It is known from the literature that pennyroyal herb contains 1-2% essential oil of which pulegone is the principal component (60-90%).

Pulegone is found in young peppermint leaves, and is metabolized to menthol as the leaves mature.

Monoterpenes, such as pulegone, may be potential environmentally safe substitutes for traditional pesticides.

Naturally occuring plant constituents are potentially useful as avian feeding deterrents. In a series of cage trials, pulegone, a compound found in various species of mint, suppressed consumption of rice seed by red-winged blackbirds (Agelaius phoeniceus) more effectively than methyl anthranilate. Furthermore, pennyroyal oil, from which pulegone is obtained, was nearly as effective as pulegone itself. Brown-headed cowbirds (Molothrus ater) were more sensitive to pulegone than were redwings, but female boat-tailed grackles (quiscalus major) were less sensitive. Because pulegone produces both sensory irritation and post-ingestive distress, it has potential for seed treatment and other bird deterrent applications. /Experimental use/

Storage Conditions

Interactions

Pennyroyal oil ingestion has been associated with severe hepatotoxicity and death. The primary constituent, R-(+)-pulegone, is metabolized via hepatic cytochrome P450 to toxic intermediates. The purpose of this study was to assess the ability of the specific cytochrome P450 inhibitors disulfiram and cimetidine to mitigate hepatotoxicity in mice exposed to toxic levels of R-(+)-pulegone. 20-g female BALB/c mice were pretreated with either 150 mg/kg of cimetidine intraperitoneal (IP), 100 mg/kg of disulfiram IP, or both. After one hour, mice were administered 300 mg/kg of pulegone IP and were killed 24 hours later. Data were analyzed using ANOVA. Post-hoc t-tests used Bonferroni correction. There was a tendency for lower serum glutamate pyruvate transaminase in the disulfiram and cimetidine groups compared with the R-(+)-pulegone group. The differences were significant for both the cimetidine and the combined disulfram and cimetidine groups compared with the R-(+)-pulegone group. Pretreatment with the combination of disulfiram and cimetidine most effectively mitigated R-(+)-pulegone-induced hepatotoxicity. Within the limitations of a pretreatment animal model, the combination of cimetidine and disulfiram significantly mitigates the effects of pennyroyal toxicity and does so more effectively than either agent alone. These data suggest that R-(+)-pulegone metabolism through CYP1A2 appears to be more important in the development of a hepatotoxic metabolite than does metabolism via CYP2E1.

Glutathione plays a role in the detoxication of pulegone. At hepatotoxic doses, pulegone depletes glutathione in the liver and the toxicity of pulegone on i.p. injection in mice is enhanced by treatment with diethyl maleate to decrease glutathione levels. No such increase in toxicity was seen with (R)-(+)-menthofuran . It was suggested that pulegone is analogous to acetaminophen in that saturation of the glutathione pathway leads to a higher proportion of the dose being metabolised to reactive metabolites (such as 8-pulegone aldehyde). However, in other studies, glutathione has been shown to react with menthofuran epoxide, the precursor to 8-pulegone aldehyde. Glutathione conjugation may play a major role in the detoxication of the reactive metabolite produced by cytochrome P450 ((R)-(+)-menthofuran or the gamma-ketoenal) as indicated by the isolation of glutathione conjugates, including a mixed glutathionyl glucuronide, from the bile of rats treated i.p. with pulegone. The evidencesuggests that the metabolic activation of pulegone occurring in animals also occurs in humans, resulting in the formation of (R)-(+)-menthofuran. At high concentrations, (R)-(+)-menthofuran is a proximate hepatoxic product but if the concentration of metabolites of pulegone is not sufficient to deplete hepatocellular concentrations of glutathione, hepatotoxicity may not be observed.

The role of cytochrome P450s in metabolic activation of (R)-(+)-pulegone has been demonstrated by the observations that a variety of P450-inhibitors decreased the toxicity while pretreatment with phenobarbital enhanced the toxicity of (R)-(+)-pulegone and (R)-(+)- menthofuran. Thus, oxidation appears to enhance the toxicity of (R)-(+)-pulegone and (R)-(+)-menthofuran, which is consistent with the fact that (R)-(+)-pulegone is converted to (R)-(+)-menthofuran via 9-hydroxypulegenone, and the reactive 8-pulegone aldehyde is an ultimate toxicant. Evidence that pulegone is oxidized to 9-hydroxypulegone via a free radical mechanism is provided from the observation that treatment with the free radical scavenger C-phyocyanin decreased the hepatotoxicity of pulegone in rats.

Stability Shelf Life

Dates

2: Zárybnický T, Matoušková P, Lancošová B, Šubrt Z, Skálová L, Boušová I. Inter-Individual Variability in Acute Toxicity of R-Pulegone and R-Menthofuran in Human Liver Slices and Their Influence on miRNA Expression Changes in Comparison to Acetaminophen. Int J Mol Sci. 2018 Jun 19;19(6). pii: E1805. doi: 10.3390/ijms19061805. PubMed PMID: 29921785.

3: Lee YH, Wang CM, Liu PY, Cheng CC, Wu ZY, Tseng SY, Tung KC. Volatile Oils of Nepeta tenuifolia (Jing Jie) as an Alternative Medicine against Multidrug-Resistant Pathogenic Microbes. Can J Infect Dis Med Microbiol. 2018 Apr 11;2018:8347403. doi: 10.1155/2018/8347403. eCollection 2018. PubMed PMID: 29849838; PubMed Central PMCID: PMC5925154.

4: Khodja NK, Boulekbache L, Chegdani F, Dahmani K, Bennis F, Madani K. Chemical composition and antioxidant activity of phenolic compounds and essential oils from Calamintha nepeta L. J Complement Integr Med. 2018 May 24. pii: /j/jcim.ahead-of-print/jcim-2017-0080/jcim-2017-0080.xml. doi: 10.1515/jcim-2017-0080. [Epub ahead of print] PubMed PMID: 29794251.

5: Currin A, Dunstan MS, Johannissen LO, Hollywood KA, Vinaixa M, Jervis AJ, Swainston N, Rattray NJW, Gardiner JM, Kell DB, Takano E, Toogood HS, Scrutton NS. Engineering the "Missing Link" in Biosynthetic (-)-Menthol Production: Bacterial Isopulegone Isomerase. ACS Catal. 2018 Mar 2;8(3):2012-2020. doi: 10.1021/acscatal.7b04115. Epub 2018 Jan 24. PubMed PMID: 29750129; PubMed Central PMCID: PMC5937688.

6: Souldouzi R, Razi M, Shalizar Jalali A, Jalilzadeh-Amin G, Amani S. Effect of (R)-(+) Pulegone on Ovarian Tissue; Correlation with Expression of Aromatase Cyp19 and Ovarian Selected Genes in Mice. Cell J. 2018 Jul;20(2):231-243. doi: 10.22074/cellj.2018.4798. Epub 2018 Mar 18. PubMed PMID: 29633601; PubMed Central PMCID: PMC5893295.

7: Liu C, Srividya N, Parrish AN, Yue W, Shan M, Wu Q, Lange BM. Morphology of glandular trichomes of Japanese catnip (Schizonepeta tenuifolia Briquet) and developmental dynamics of their secretory activity. Phytochemistry. 2018 Jun;150:23-30. doi: 10.1016/j.phytochem.2018.02.018. Epub 2018 Mar 10. PubMed PMID: 29533838.

8: Majikina A, Takahashi K, Saito S, Tominaga M, Ohta T. Involvement of nociceptive transient receptor potential channels in repellent action of pulegone. Biochem Pharmacol. 2018 May;151:89-95. doi: 10.1016/j.bcp.2018.02.032. Epub 2018 Mar 1. PubMed PMID: 29501584.

9: Torres-Martínez R, García-Rodríguez YM, Ríos-Chávez P, Saavedra-Molina A, López-Meza JE, Ochoa-Zarzosa A, Garciglia RS. Antioxidant Activity of the Essential Oil and its Major Terpenes of Satureja macrostema (Moc. and Sessé ex Benth.) Briq. Pharmacogn Mag. 2018 Jan;13(Suppl 4):S875-S880. doi: 10.4103/pm.pm_316_17. Epub 2018 Jan 31. PubMed PMID: 29491647; PubMed Central PMCID: PMC5822514.

10: Yeom HJ, Lee HR, Lee SC, Lee JE, Seo SM, Park IK. Insecticidal Activity of Lamiaceae Plant Essential Oils and Their Constituents Against Blattella germanica L. Adult. J Econ Entomol. 2018 Apr 2;111(2):653-661. doi: 10.1093/jee/tox378. PubMed PMID: 29474548.

11: Sharifi A, Ahmadi A, Mohammadzadeh A. Streptococcus pneumoniae quorum sensing and biofilm formation are affected by Thymus daenensis, Satureja hortensis, and Origanum vulgare essential oils. Acta Microbiol Immunol Hung. 2018 Feb 23:1-15. doi: 10.1556/030.65.2018.013. [Epub ahead of print] PubMed PMID: 29471691.

12: Cheraghali Z, Mohammadi R, Jalilzadeh-Amin G. Planimetric and Biomechanical Study of Local Effect of Pulegone on Full Thickness Wound Healing in Rat. Malays J Med Sci. 2017 Oct;24(5):52-61. doi: 10.21315/mjms2017.24.5.6. Epub 2017 Oct 26. PubMed PMID: 29386972; PubMed Central PMCID: PMC5772815.

13: Zhou Y, Tang N, Huang L, Zhao Y, Tang X, Wang K. Effects of Salt Stress on Plant Growth, Antioxidant Capacity, Glandular Trichome Density, and Volatile Exudates of Schizonepeta tenuifolia Briq. Int J Mol Sci. 2018 Jan 15;19(1). pii: E252. doi: 10.3390/ijms19010252. PubMed PMID: 29342961; PubMed Central PMCID: PMC5796199.

14: Kasrati A, Alaoui Jamali C, Spooner-Hart R, Legendre L, Leach D, Abbad A. Chemical Characterization and Biological Activities of Essential Oil Obtained from Mint Timija Cultivated under Mineral and Biological Fertilizers. J Anal Methods Chem. 2017;2017:6354532. doi: 10.1155/2017/6354532. Epub 2017 Nov 12. PubMed PMID: 29259837; PubMed Central PMCID: PMC5702407.

15: Xu YM, Yue W, Sang MR, Wu DW, Liu CC, Zhao LL, Wu QN. [Analysis on quality and differences of Mentha haplocalyx from different regions]. Zhongguo Zhong Yao Za Zhi. 2017 Sep;42(17):3391-3397. doi: 10.19540/j.cnki.cjcmm.2017.0132. Chinese. PubMed PMID: 29192452.

16: Golden G, Quinn E, Shaaya E, Kostyukovsky M, Poverenov E. Coarse and nano emulsions for effective delivery of the natural pest control agent pulegone for stored grain protection. Pest Manag Sci. 2018 Apr;74(4):820-827. doi: 10.1002/ps.4787. Epub 2017 Dec 23. PubMed PMID: 29119688.

17: Krin A, Pérez C, Pinacho P, Quesada-Moreno MM, López-González JJ, Avilés-Moreno JR, Blanco S, López JC, Schnell M. Structure Determination, Conformational Flexibility, Internal Dynamics, and Chiral Analysis of Pulegone and Its Complex with Water. Chemistry. 2018 Jan 12;24(3):721-729. doi: 10.1002/chem.201704644. Epub 2017 Dec 6. PubMed PMID: 29024085.

18: Wen TQ, Sang WT, Xu F, Wang F, Zeng N. [Protective effects of Schizonepeta volatile oil on endotoxin poisoning induced by lipopolysaccharide in mice]. Zhongguo Zhong Yao Za Zhi. 2016 Dec;41(24):4642-4647. doi: 10.4268/cjcmm20162425. Chinese. PubMed PMID: 28936850.

19: Zhang Z, Xie Y, Wang Y, Lin Z, Wang L, Li G. Toxicities of monoterpenes against housefly, Musca domestica L. (Diptera: Muscidae). Environ Sci Pollut Res Int. 2017 Nov;24(31):24708-24713. doi: 10.1007/s11356-017-0219-4. Epub 2017 Sep 19. PubMed PMID: 28929437.

20: Luo Y, Yang M, Li SY, You YL, Zhang J, Liao ZG. [Explore scientific connotation of "taking when fragranceis volatilized fiercely" for Yinqiao powder based on dynamic changes in contents of volatile components in decoction]. Zhongguo Zhong Yao Za Zhi. 2016 Sep;41(18):3349-3354. doi: 10.4268/cjcmm20161807. Chinese. PubMed PMID: 28925116.